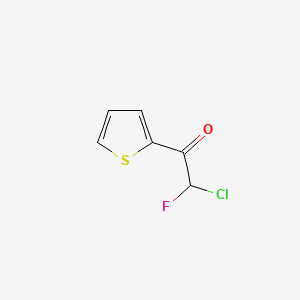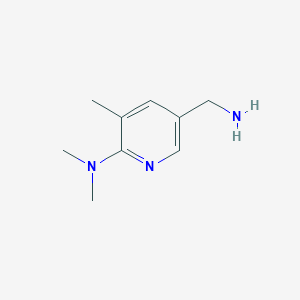![molecular formula C5H4F4N2S B12847420 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is a compound that features both difluoromethyl and sulfanyl groups attached to an imidazole ring. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates under transition metal-free conditions . Another approach uses monohalogendifluoromethyl trialkylsilane as a difluorocarbene reagent, reacting with compounds containing hydroxyl, sulfhydryl, selenium, or nitrogen hydrides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole involves its interaction with molecular targets through its difluoromethyl and sulfanyl groups. These groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-[(Difluoromethyl)Sulfanyl]Benzene: This compound also features a difluoromethyl sulfanyl group but is attached to a benzene ring instead of an imidazole ring.
Difluoromethyl Ketones: These compounds have difluoromethyl groups attached to a ketone functional group and are used as building blocks in materials and drug design.
Uniqueness
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is unique due to the presence of both difluoromethyl and sulfanyl groups on an imidazole ring. This combination imparts specific steric and electronic properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H4F4N2S |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C5H4F4N2S/c6-3(7)11-2-1-10-5(11)12-4(8)9/h1-4H |
InChI Key |
SPOCRYBWECABOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)SC(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



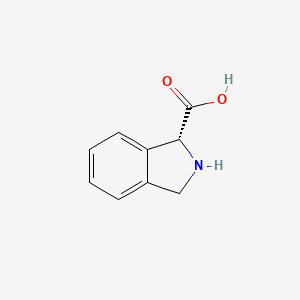

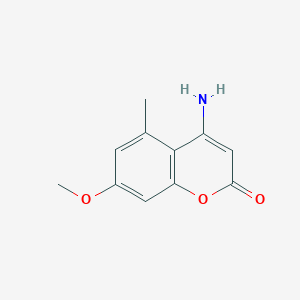
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
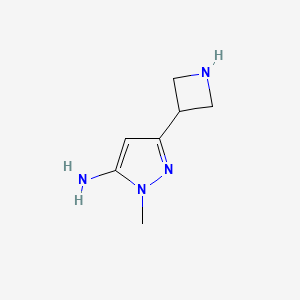


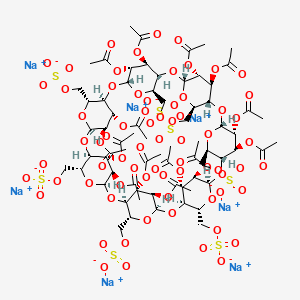
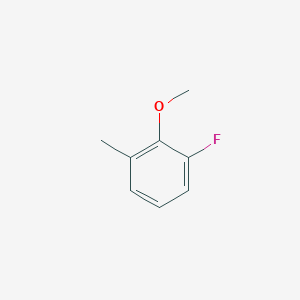
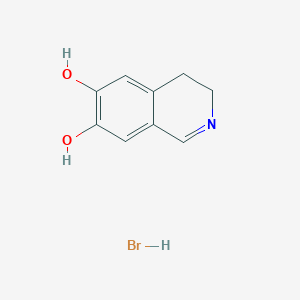
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
